(cis-3-Fluorotetrahydro-2H-pyran-4-yl)methanol

Catalog No.
S15840237
CAS No.
M.F
C6H11FO2
M. Wt
134.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(cis-3-Fluorotetrahydro-2H-pyran-4-yl)methanol

Product Name

(cis-3-Fluorotetrahydro-2H-pyran-4-yl)methanol

IUPAC Name

[(3R,4S)-3-fluorooxan-4-yl]methanol

Molecular Formula

C6H11FO2

Molecular Weight

134.15 g/mol

InChI

InChI=1S/C6H11FO2/c7-6-4-9-2-1-5(6)3-8/h5-6,8H,1-4H2/t5-,6-/m0/s1

InChI Key

SPFZJBOFKUZIMQ-WDSKDSINSA-N

Canonical SMILES

C1COCC(C1CO)F

Isomeric SMILES

C1COC[C@@H]([C@@H]1CO)F

(cis-3-Fluorotetrahydro-2H-pyran-4-yl)methanol is a chemical compound characterized by its unique molecular structure, which includes a tetrahydropyran ring substituted with a fluorine atom and a hydroxymethyl group. Its molecular formula is C6H11FO2C_6H_{11}FO_2, and it has a molecular weight of approximately 134.16 g/mol. This compound belongs to the class of tetrahydropyran derivatives, which are known for their diverse applications in organic synthesis and medicinal chemistry.

Typical of alcohols and cyclic ethers. Key reactions include:

  • Substitution Reactions: The hydroxymethyl group can be replaced by other nucleophiles under suitable conditions.
  • Oxidation: The alcohol functional group may be oxidized to form corresponding carbonyl compounds.
  • Reduction: It can undergo reduction reactions to yield more saturated compounds.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.

These reactions are fundamental in synthesizing more complex organic molecules and exploring its potential biological activity.

  • Antimicrobial Activity: Some tetrahydropyrans exhibit significant antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Cytotoxic Effects: Certain derivatives have shown cytotoxicity against cancer cell lines, indicating potential applications in oncology.
  • Neuroprotective Properties: Some studies suggest that related compounds may protect neuronal cells from damage, offering possibilities in neurodegenerative disease therapies.

The synthesis of (cis-3-Fluorotetrahydro-2H-pyran-4-yl)methanol can be achieved through several methods:

  • Starting from Tetrahydropyran Derivatives:
    • A typical synthesis involves the reaction of a fluorinated tetrahydropyran with a suitable reducing agent to introduce the hydroxymethyl group.
    • For instance, starting from ethyl tetrahydro-2H-pyran-4-carboxylate, lithium aluminum hydride can be used to reduce the carboxylic acid derivative to the corresponding alcohol.
  • Fluorination Reactions:
    • The introduction of the fluorine atom can be accomplished through electrophilic fluorination methods, utilizing reagents such as Selectfluor or N-fluorobenzenesulfonimide.
  • Chemical Transformations:
    • Various transformations involving nucleophilic substitutions or additions can also yield this compound from simpler precursors.

(cis-3-Fluorotetrahydro-2H-pyran-4-yl)methanol has potential applications in several fields:

  • Pharmaceuticals: Due to its possible biological activities, it may serve as a lead compound for drug development targeting infections or cancers.
  • Organic Synthesis: It can act as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Its unique structural features may find use in developing new materials with specific properties.

Interaction studies involving (cis-3-Fluorotetrahydro-2H-pyran-4-yl)methanol focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest that:

  • It may interact with enzymes, potentially acting as an inhibitor or modulator of enzymatic activity.
  • Further investigations into its binding affinity and specificity towards various biological targets are necessary to elucidate its mechanism of action.

Several compounds share structural similarities with (cis-3-Fluorotetrahydro-2H-pyran-4-yl)methanol. These include:

Compound NameCAS NumberSimilarity Index
(Tetrahydropyran-4-yl)methanol14774-36-80.75
4-Methyltetrahydro-2H-pyran-4-ol7525-64-60.85
3,4-Dihydro-2H-pyran-2-methanolNot specifiedNot available
2-(Tetrahydro-2H-pyran-4-yl)ethanol4677-18-30.74
(3S,5S)-5-(Hydroxymethyl)tetrahydrofuran204509-08-00.76

Uniqueness

The uniqueness of (cis-3-Fluorotetrahydro-2H-pyran-4-yl)methanol lies in its specific fluorination at the C3 position of the tetrahydropyran ring, which may enhance its biological activity compared to other similar compounds lacking this modification. The presence of the hydroxymethyl group further distinguishes it from others, potentially influencing solubility and reactivity.

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

134.07430775 g/mol

Monoisotopic Mass

134.07430775 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-15

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